![molecular formula C12H18N2OS B14591030 N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea CAS No. 61290-69-5](/img/structure/B14591030.png)
N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea is an organic compound with a complex structure that includes a thiourea group, a hydroxyethyl group, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea typically involves the reaction of N-methyl-N’-(2-methylphenyl)methylthiourea with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the addition of the hydroxyethyl group to the thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学研究应用
N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl and thiourea groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used.
相似化合物的比较
Similar Compounds
N-Methyl-N’-phenylthiourea: Lacks the hydroxyethyl group, which may affect its reactivity and applications.
N-(2-Hydroxyethyl)-N’-phenylthiourea: Similar structure but without the methyl group on the phenyl ring.
N-Methyl-N’-(2-methylphenyl)thiourea: Similar structure but without the hydroxyethyl group.
Uniqueness
N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea is unique due to the presence of both the hydroxyethyl and methylphenyl groups. These groups confer specific chemical properties and reactivity, making the compound suitable for a range of applications that similar compounds may not be able to fulfill.
属性
CAS 编号 |
61290-69-5 |
|---|---|
分子式 |
C12H18N2OS |
分子量 |
238.35 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)-1-methyl-3-[(2-methylphenyl)methyl]thiourea |
InChI |
InChI=1S/C12H18N2OS/c1-10-5-3-4-6-11(10)9-13-12(16)14(2)7-8-15/h3-6,15H,7-9H2,1-2H3,(H,13,16) |
InChI 键 |
SMHACGIUVNPHSG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CNC(=S)N(C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


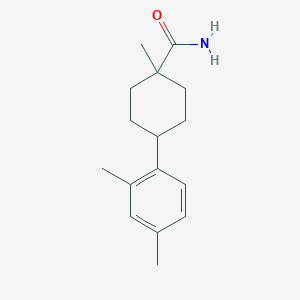
![N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide](/img/structure/B14590957.png)
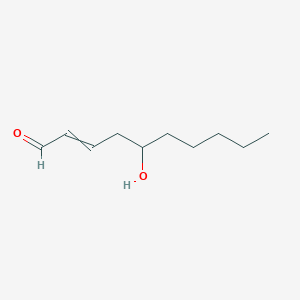


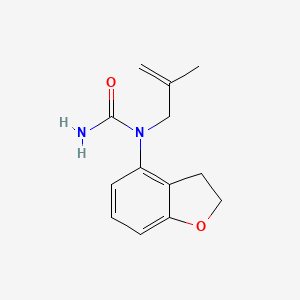



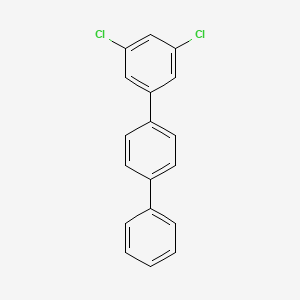
![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)

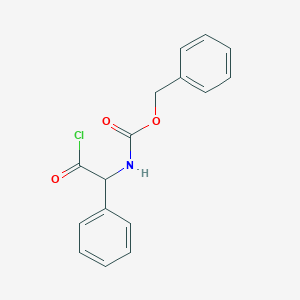
![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
